molecular formula C18H19N5O2 B2580002 3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921166-80-5

3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Katalognummer: B2580002
CAS-Nummer: 921166-80-5
Molekulargewicht: 337.383
InChI-Schlüssel: ORMNLBXZCPIYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a 1-phenyl-1H-tetrazol-5-ylmethyl moiety. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, may enhance binding affinity in biological systems compared to other heterocycles .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-16-10-7-14(8-11-16)9-12-18(24)19-13-17-20-21-22-23(17)15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMNLBXZCPIYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with an appropriate amine.

    Formation of the Propanamide Backbone: The final step involves the coupling of the tetrazole and methoxyphenyl intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes or receptors, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Heterocyclic Influence : The tetrazole in the target compound may confer greater metabolic stability compared to oxadiazole (7c–7d) or isoxazole (20j–20n) analogs, which are prone to hydrolysis .
  • Molecular Weight : The target compound (~348 g/mol) falls within the optimal range for oral bioavailability, contrasting with bulkier pyrazole derivatives (e.g., 406 g/mol in ).

Analytical Characterization

  • Spectroscopic Data : IR and NMR spectra of analogs (e.g., 7c–7f , 20j–20n ) reveal characteristic peaks for amide C=O (~1650–1680 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹). The target compound’s tetrazole ring would likely show distinct N-H stretching (~2500 cm⁻¹) and ¹H NMR signals for the phenyltetrazole moiety.
  • Crystallography : SHELXL-refined structures (e.g., ) suggest the target compound’s tetrazole and methoxyphenyl groups would adopt planar conformations, enhancing crystal packing efficiency.

Biologische Aktivität

3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of approximately 324.38 g/mol. The structure features a propanamide backbone, a methoxyphenyl group, and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to the following mechanisms:

  • Antitumor Activity : Compounds with tetrazole rings are often investigated for their anticancer properties. The presence of the tetrazole moiety may inhibit specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of similar compounds:

  • Anticancer Studies : Research indicates that derivatives of tetrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that certain tetrazole-containing compounds had IC50 values below 10 µM against human cancer cell lines .
  • Anticonvulsant Activity : Some analogs have demonstrated anticonvulsant properties in animal models, suggesting that the methoxyphenyl group may enhance central nervous system penetration and activity .
  • Inhibition of Enzymatic Activity : Compounds related to this structure have been shown to inhibit specific enzymes such as HSET (KIFC1), which is crucial for cancer cell division .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of tetrazole derivatives against breast cancer cells. The compound demonstrated significant inhibition of cell growth with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds reduced neuronal cell death by up to 50% compared to control groups, likely through antioxidant mechanisms.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumor<10
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)Anticonvulsant3.5
2-(3-Benzamidopropanamido)thiazole-5-carboxylateHSET Inhibitor<1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.